molecular formula C11H15ClFN B13290833 Butyl[(3-chloro-2-fluorophenyl)methyl]amine

Butyl[(3-chloro-2-fluorophenyl)methyl]amine

Cat. No.: B13290833
M. Wt: 215.69 g/mol
InChI Key: CJIOCDYZVLZTBQ-UHFFFAOYSA-N
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Description

Butyl[(3-chloro-2-fluorophenyl)methyl]amine (CAS: 1506851-23-5) is a secondary amine with the molecular formula C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol . Its structure consists of a nitrogen atom bonded to a butyl group (-C₄H₉) and a substituted benzyl group (3-chloro-2-fluorophenyl)methyl. The presence of both chlorine and fluorine atoms on the aromatic ring introduces electron-withdrawing effects, which influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3

InChI Key

CJIOCDYZVLZTBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Benzyl Chloride with Butylamine

A widely hypothesized and practical method for synthesizing this compound involves nucleophilic substitution where 3-chloro-2-fluorobenzyl chloride reacts with butylamine. This approach is supported by analogous synthesis protocols for similar benzylamine derivatives.

  • Reaction Scheme:

    $$
    \text{3-chloro-2-fluorobenzyl chloride} + \text{butylamine} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
    $$

  • Reaction Conditions:

    • Base: Sodium hydroxide or another mild base to neutralize HCl formed
    • Solvent: Dichloromethane or other aprotic organic solvents
    • Temperature: Room temperature to mild heating
    • Time: Several hours to ensure completion
  • Mechanism:
    The nucleophilic amine attacks the benzylic carbon bearing the chloride, displacing the chloride ion and forming the benzylamine derivative.

This method is straightforward and typically yields the desired product efficiently due to the good leaving group ability of chloride and the nucleophilicity of butylamine.

Reductive Amination of 3-Chloro-2-fluorobenzaldehyde with Butylamine

An alternative synthetic route involves reductive amination, where 3-chloro-2-fluorobenzaldehyde is reacted with butylamine in the presence of a reducing agent.

  • Reaction Scheme:

    $$
    \text{3-chloro-2-fluorobenzaldehyde} + \text{butylamine} \xrightarrow[\text{reducing agent}]{\text{solvent}} \text{this compound}
    $$

  • Typical Reducing Agents:

    • Sodium cyanoborohydride (NaBH3CN)
    • Sodium triacetoxyborohydride (NaBH(OAc)3)
  • Reaction Conditions:

    • Solvent: Methanol, ethanol, or dichloromethane
    • Temperature: Room temperature to mild heating
    • pH: Slightly acidic to neutral to favor imine formation
  • Mechanism:
    The aldehyde and amine first form an imine intermediate, which is then reduced in situ to the corresponding amine.

This method is advantageous for its mild conditions and high selectivity, often producing fewer side products compared to direct substitution.

Purification Techniques

Post-synthesis, purification of this compound can be achieved by:

  • Extraction: Using aqueous acid-base extraction to separate the amine from impurities.
  • Distillation: Vacuum distillation to isolate the pure amine based on boiling point differences.
  • Chromatography: Silica gel column chromatography using appropriate eluents such as mixtures of hexane and ethyl acetate.
  • Crystallization: If the compound forms solids, recrystallization from solvents like ethanol or ethyl acetate.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 3-chloro-2-fluorobenzyl chloride, butylamine Base (NaOH), dichloromethane, RT Simple, direct Possible side reactions with other nucleophiles
Reductive amination 3-chloro-2-fluorobenzaldehyde, butylamine NaBH3CN or NaBH(OAc)3, mild acid, RT High selectivity, mild conditions Requires careful control of pH
Catalytic hydrogenation of Schiff base Schiff base of 3-chloro-2-fluorobenzaldehyde and butylamine Pd/C or Raney Ni, H2 gas, RT-50°C Efficient reduction Requires hydrogenation setup

Research Findings and Considerations

  • The presence of chloro and fluoro substituents on the phenyl ring influences the reactivity of the benzyl chloride or aldehyde intermediates, often increasing electrophilicity and facilitating nucleophilic attack.
  • The nucleophilic substitution route is generally preferred for straightforward synthesis but may require careful control to avoid over-alkylation or side reactions.
  • Reductive amination provides a cleaner route with fewer by-products and is widely used in medicinal chemistry for preparing benzylamine derivatives.
  • Catalytic hydrogenation is scalable and suitable for industrial applications but requires appropriate equipment and safety measures.
  • Purification methods must be selected based on the physical properties of the product and impurities; chromatographic techniques are often employed for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3-chloro-2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Butyl[(3-chloro-2-fluorophenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(3-chloro-2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Nomenclature

Butyl[(3-chloro-2-fluorophenyl)methyl]amine belongs to a broader class of [(substituted phenyl)methyl]amines. Key structural analogs include:

[(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine (C₁₅H₁₅ClFN, MW: 263.74 g/mol): Features dual aromatic substituents (3-chlorophenyl and 2-fluorophenyl) attached to the nitrogen, increasing steric bulk and aromatic π-π interactions .

(3-Methoxyphenyl)methylamine (C₁₂H₁₉NO, MW: 193.29 g/mol): Substitutes chlorine and fluorine with a methoxy group, enhancing electron-donating properties and altering solubility .

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₇ClFN 229.72 Butyl, 3-Cl-2-F-benzyl
[(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine C₁₅H₁₅ClFN 263.74 3-Cl-benzyl, 2-F-phenethyl
(3-Methoxyphenyl)methylamine C₁₂H₁₉NO 193.29 3-OCH₃-benzyl, branched alkyl

Physical and Chemical Properties

  • Polarity and Solubility : The electron-withdrawing Cl and F substituents reduce electron density on the nitrogen, decreasing water solubility compared to methoxy-substituted analogs (e.g., (3-Methoxyphenyl)methylamine) .
  • Boiling/Melting Points : While exact data are unavailable, the linear butyl chain likely lowers the melting point compared to branched or aromatic analogs (e.g., [(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine), which have higher molecular weights and stronger intermolecular forces .
  • Basicity : The amine’s basicity is reduced due to the electron-withdrawing effects of Cl and F, contrasting with methoxy-substituted analogs where electron-donating groups increase basicity .

Biological Activity

Butyl[(3-chloro-2-fluorophenyl)methyl]amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a phenyl ring substituted with both chlorine and fluorine atoms. The presence of these halogens is known to influence the compound's reactivity and biological interactions.

Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin production, and its inhibition can lead to applications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

  • Study Findings : A study demonstrated that derivatives of the 3-chloro-4-fluorophenyl group showed enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR), with IC50 values as low as 1.38 μM for certain derivatives . This suggests that this compound could potentially serve as a lead compound for developing skin-lightening agents.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Tyrosinase Inhibition Significant inhibition observed; potential for skin-lightening applications.
Antimicrobial Potential Preliminary studies suggest activity against various bacterial strains.
Anticancer Activity Emerging evidence indicates potential cytotoxic effects against cancer cells.

Case Study 1: Tyrosinase Inhibition

In a comparative study, several compounds were synthesized incorporating the 3-chloro-4-fluorophenyl fragment. These compounds exhibited varying degrees of inhibition against human tyrosinase, with some showing comparable potency to established inhibitors .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds, revealing that halogenated phenylamines can exhibit significant antibacterial activity against Staphylococcus aureus and other pathogenic bacteria . This opens avenues for exploring this compound as a potential antimicrobial agent.

Case Study 3: Anticancer Potential

Research into small molecular weight bioactive compounds has highlighted the dual role of certain derivatives in exhibiting anticancer properties while maintaining selectivity towards cancerous cells over normal cells . This suggests that this compound may also possess similar anticancer activities.

Q & A

Q. What synthetic routes are optimal for producing Butyl[(3-chloro-2-fluorophenyl)methyl]amine with high purity?

The compound is synthesized via nucleophilic substitution between 3-chloro-2-fluorobenzyl chloride and butylamine under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:

  • Reaction Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

Q. What characterization techniques are critical for confirming structural integrity?

  • FTIR Spectroscopy : Identify amine N-H (3300–3500 cm⁻¹), C-Cl (550–750 cm⁻¹), and C-F (1000–1100 cm⁻¹) stretches .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and butyl chain protons (δ 0.8–1.6 ppm).
  • Elemental Analysis : Confirm %C, %H, %N, and halogen content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on halogen bonding (Cl/F) and amine groups’ electrostatic contributions .
  • QSAR Models : Corrogate substituent effects (Cl/F position) on logP, solubility, and binding affinity. Training datasets should include analogs like [(2,4-difluorophenyl)methyl]amine derivatives .

Q. How to resolve contradictions in adsorption/desorption data during surface interaction studies?

  • Case Study : If BET surface area decreases post-functionalization (e.g., amine grafting) but adsorption capacity increases, prioritize chemisorption mechanisms (amine-CO₂ carbamate formation) over physisorption. Validate via FTIR (carbamate peaks at 1650–1750 cm⁻¹) and TGA (weight loss at 120–200°C) .

Q. What methodologies assess the compound’s potential as a bioactive scaffold?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence/colorimetry).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • In Vivo Models : Acute toxicity (rodent LD₅₀) and pharmacokinetics (plasma half-life via LC-MS/MS).

Q. How to design experiments for analyzing degradation pathways under environmental conditions?

  • Hydrolysis Studies : Expose to pH 3–10 buffers (37°C, 24–72 hrs). Monitor via HPLC for byproducts (e.g., benzyl alcohol derivatives).
  • Photolysis : UV irradiation (254 nm) in methanol/water. Use GC-MS to identify radicals or cleavage products .

Methodological Considerations

Q. Safety and Handling Protocols

  • GHS Compliance : Use PPE (gloves, goggles), fume hoods, and avoid environmental release (P273/P501) .
  • Waste Disposal : Neutralize amines with dilute HCl before incineration.

Q. Data Reproducibility in Synthetic Workflows

  • Parameter Table :

    ParameterOptimal RangeImpact on Yield
    Reaction Time12–18 hrs>80% yield
    Base Concentration1.5–2.0 eq (K₂CO₃)Minimizes hydrolysis
    SolventAcetonitrileEnhances purity

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